

physicochemical properties of 4-(5-Iodopyridin-2-yl)morpholine

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Compound of Interest

Compound Name: 4-(5-Iodopyridin-2-yl)morpholine

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<An In-depth Technical Guide to the Physicochemical Properties of **4-(5-Iodopyridin-2-yl)morpholine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Iodopyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom and a morpholine group. This structure is of significant interest in medicinal chemistry, where the morpholine moiety is recognized as a "privileged pharmacophore" due to its favorable physicochemical, metabolic, and biological properties.^[1] The morpholine ring is often incorporated into drug candidates to enhance potency, modulate pharmacokinetics, and improve drug-like properties.^{[1][2]} The pyridine component, a common scaffold in bioactive molecules, and the iodine atom, which can act as a heavy atom for X-ray crystallography or a site for further chemical modification, make this compound a versatile building block in drug discovery.^{[3][4]}

A thorough understanding of the physicochemical properties of **4-(5-Iodopyridin-2-yl)morpholine** is paramount for its effective application. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).^[5] This guide provides a detailed examination of these core properties, outlines authoritative experimental protocols for their determination, and discusses the implications for research and development.

Core Physicochemical Data

A summary of the key physicochemical properties for **4-(5-Iodopyridin-2-yl)morpholine** is presented below. These values are essential for predicting the compound's behavior in various experimental and biological settings.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ IN ₂ O	[6]
Molecular Weight	290.10 g/mol	[6]
CAS Number	470463-42-4	[6][7]
Appearance	White to Pale Yellow Crystals	[8]
XLogP3 (Predicted)	1.6	[9][10]
Topological Polar Surface Area (TPSA)	25.4 Å ²	[9]
Hydrogen Bond Donor Count	0	[9]
Hydrogen Bond Acceptor Count	3	[9]
Rotatable Bond Count	1	[9]

Section 1: Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper in drug discovery.[5] A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility can lead to unreliable in vitro assay results, limit oral bioavailability, and create significant challenges for formulation development.[5][11] For a compound like **4-(5-Iodopyridin-2-yl)morpholine**, which contains both hydrophobic (iodopyridine) and hydrophilic (morpholine) elements, solubility is not always intuitive and must be determined empirically.

Trustworthiness: Two primary methods are employed for solubility determination: kinetic and thermodynamic. Kinetic solubility is a high-throughput method used in early discovery to quickly assess a compound's precipitation tendency when diluted from a DMSO stock into an aqueous

buffer.^{[5][11]} Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is the gold standard for later-stage development.^{[11][12][13]}

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices and is considered the most reliable method for determining equilibrium solubility.^{[12][13][14]}

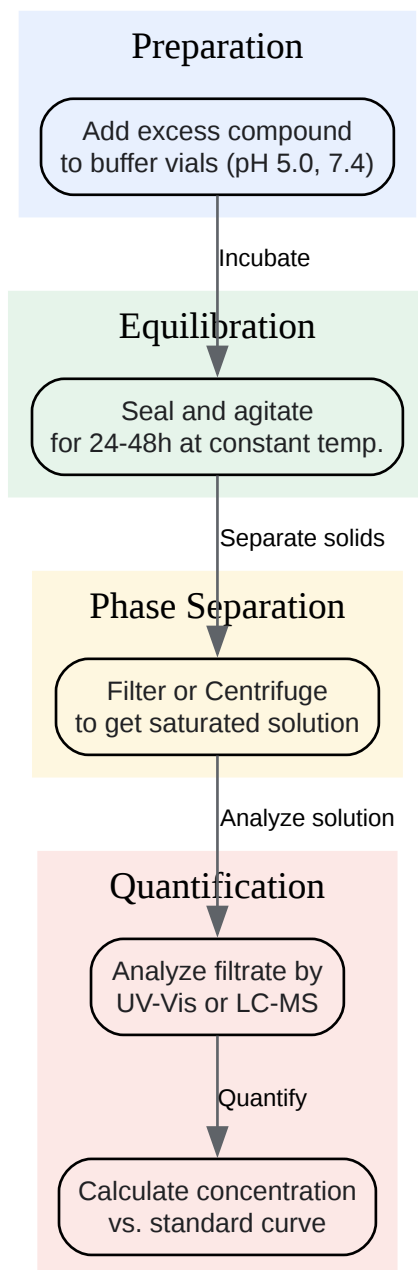
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by UV-Vis spectrophotometry or LC-MS.^{[11][14]}

Step-by-Step Methodology:

- **Preparation:** Add an excess of crystalline **4-(5-Iodopyridin-2-yl)morpholine** to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 5.0, pH 7.4).
- **Equilibration:** Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.^{[13][14]}
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This is critically achieved by filtration through a low-binding filter plate (e.g., Millipore MultiScreen) or by centrifugation.^{[11][14]}
- **Quantification:**
 - Prepare a standard calibration curve of the compound in the same buffer.
 - Analyze the clear filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV) to determine the concentration.
 - The determined concentration is the thermodynamic solubility at that specific pH.

Causality: Using multiple pH values is essential because the solubility of ionizable compounds, like this pyridine derivative, is pH-dependent.[5] The 24-48 hour incubation period is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium, avoiding the underestimation or overestimation that can occur with shorter, kinetically-driven methods.[14]

Workflow Diagram:



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Caption: Thermodynamic solubility workflow via the shake-flask method.

Section 2: Lipophilicity (Partition Coefficient)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more biologically relevant.

Trustworthiness: The OECD Guideline for the Testing of Chemicals, Test No. 107, describes the "Shake Flask Method," which is the benchmark for logP determination.^{[15][16]} This method is suitable for compounds with expected logP values in the range of -2 to 4.^{[15][17]}

Experimental Protocol: LogP/LogD Determination (Shake Flask Method)

This protocol is based on the OECD 107 guideline.^{[15][16]}

Principle: The compound is dissolved in a two-phase system of n-octanol and water (or pH 7.4 buffer for logD). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is measured to calculate the partition coefficient.

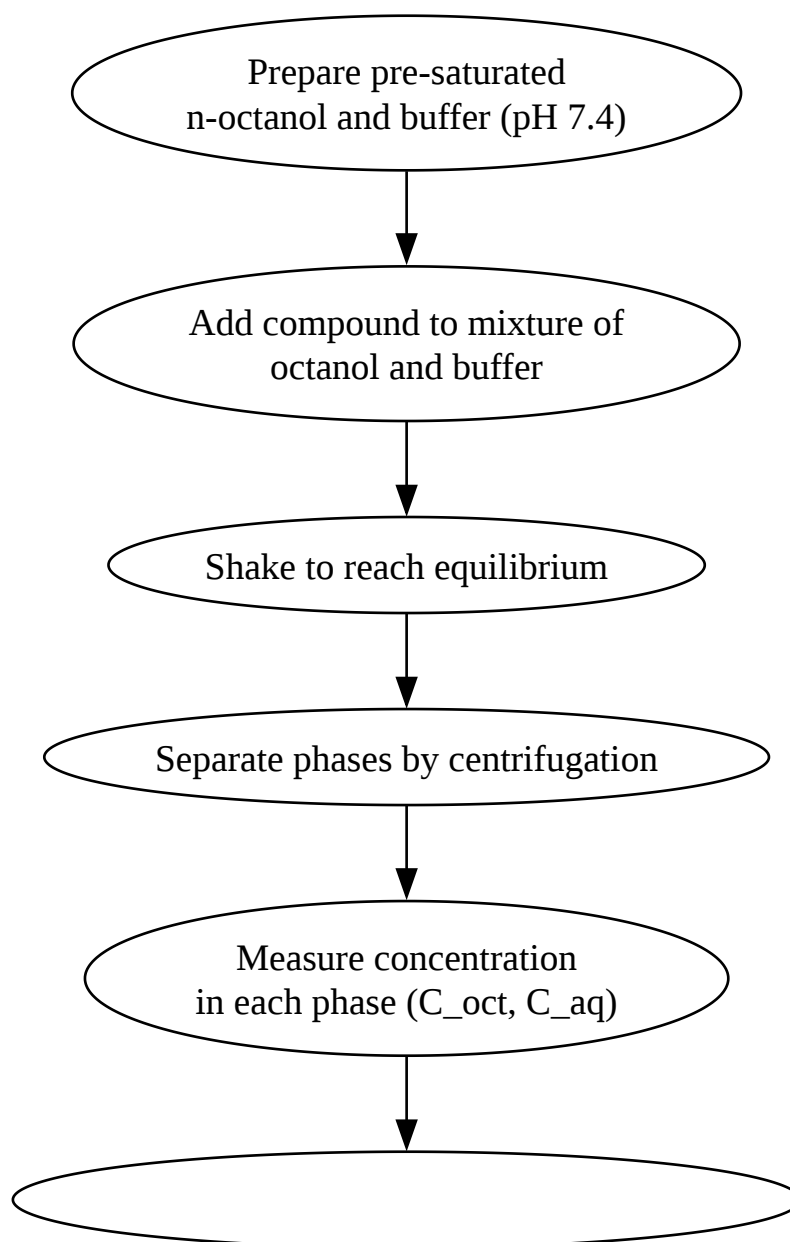
Step-by-Step Methodology:

- **Pre-saturation:** Pre-saturate n-octanol with water (or buffer) and vice-versa by mixing them overnight and then allowing the phases to separate. This prevents volume changes during the experiment.
- **Partitioning:**
 - Add a known amount of **4-(5-Iodopyridin-2-yl)morpholine** to a vessel containing measured volumes of the pre-saturated n-octanol and aqueous buffer (pH 7.4 for logD).
 - Use different volume ratios in separate runs to ensure the final result is independent of the starting conditions.^[16]

- Equilibration: Agitate the vessel at a constant temperature (20-25°C) until partitioning equilibrium is achieved.[\[16\]](#)
- Phase Separation: Separate the two phases cleanly, typically by centrifugation.[\[15\]](#)[\[16\]](#)
- Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value. The final value should be an average of at least three runs with different phase ratios.
[\[17\]](#)

Causality: Using pre-saturated solvents is a critical step to ensure the thermodynamic activity of each phase remains constant. Centrifugation is the most robust method for phase separation, minimizing the risk of micro-emulsions that can confound concentration measurements.

Because **4-(5-Iodopyridin-2-yl)morpholine** is a basic compound, the measurement must be performed in a buffered system at least two pH units above its pKa to measure the logP of the neutral species, or at pH 7.4 to determine the more physiologically relevant logD.[\[17\]](#)



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Caption: Causal chain for pKa determination using ¹H NMR spectroscopy.

Conclusion and Forward Look

The physicochemical properties of **4-(5-Iodopyridin-2-yl)morpholine**—solubility, lipophilicity, and ionization—form the fundamental basis for its application in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable, high-quality data essential for making informed decisions. As a versatile

scaffold, this compound holds potential for the development of novel therapeutics, and a precise characterization of its properties is the first and most critical step in unlocking that potential. [1][2] Future work should focus on relating these fundamental properties to in vitro ADME data and in vivo pharmacokinetic profiles to build comprehensive structure-activity and structure-property relationships.

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